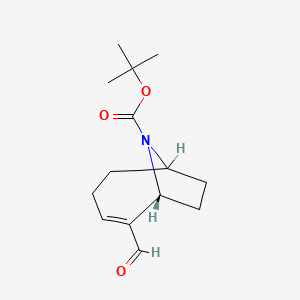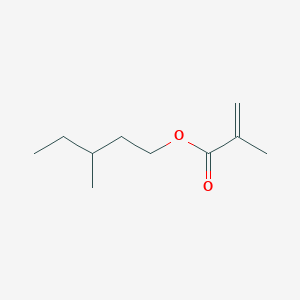
3-Methylpentyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by its ester functional group, which is derived from the reaction between a carboxylic acid and an alcohol. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentyl 2-methylprop-2-enoate typically involves the esterification reaction between 3-methylpentanol and methacrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 3-methylpentanol and methacrylic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methylpentyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.
Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties for industrial applications.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the reagent, under reflux conditions.
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under controlled temperature conditions.
Major Products Formed
Hydrolysis: Methacrylic acid and 3-methylpentanol.
Polymerization: Polymers with methacrylate units, which are used in various applications such as coatings and adhesives.
Scientific Research Applications
3-Methylpentyl 2-methylprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
Mechanism of Action
The mechanism of action of 3-Methylpentyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization reactions. The ester functional group allows it to participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, toughness, and chemical resistance, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: Another ester of methacrylic acid, commonly used in the production of polymethyl methacrylate (PMMA).
Butyl acrylate: An ester of acrylic acid, used in the production of polymers with different properties.
Uniqueness
3-Methylpentyl 2-methylprop-2-enoate is unique due to its specific ester structure, which imparts distinct properties to the resulting polymers. Compared to similar compounds, it offers a balance of flexibility and chemical resistance, making it suitable for specialized applications in coatings, adhesives, and drug delivery systems .
Properties
CAS No. |
113615-00-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)6-7-12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3 |
InChI Key |
QKMOBSUDXQCKPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)

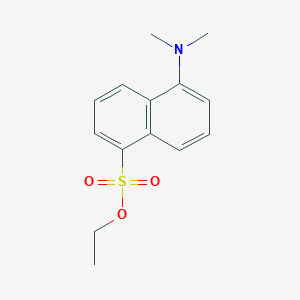
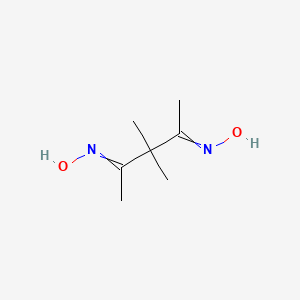
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
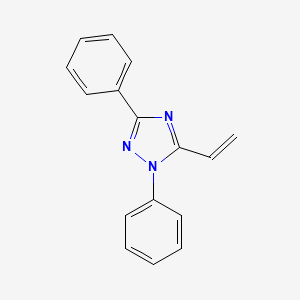
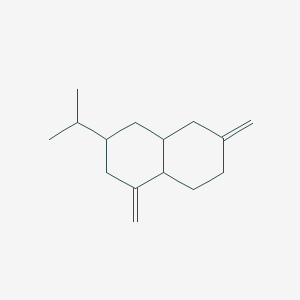
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
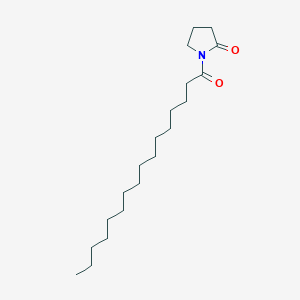

![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
